Enantioselective GABAB Receptor Binding: (R)- vs (S)-3-OH-GABA
The (R)-enantiomer of 3-hydroxy-4-aminobutyric acid (3-OH-GABA) demonstrates significantly greater potency as an inhibitor of GABAB receptor binding compared to the (S)-enantiomer. This stereoselectivity is opposite to that observed for GABAA binding, where the (S)-isomer is more potent, establishing a clear enantiomer-specific functional divergence [1].
| Evidence Dimension | Inhibitory potency at GABAB binding sites |
|---|---|
| Target Compound Data | (R)-3-OH-GABA: More potent than (S)-isomer |
| Comparator Or Baseline | (S)-3-OH-GABA: Less potent at GABAB; (S)-baclofen: Less potent |
| Quantified Difference | (R)-baclofen is approximately five times more potent than (R)-3-OH-GABA; (R)-3-OH-GABA > (S)-3-OH-GABA at GABAB |
| Conditions | Rat brain membrane preparations; [³H]GABA displacement assay |
Why This Matters
Procurement of the enantiopure (R)-form (16504-56-6) is essential for studies requiring selective GABAB receptor modulation without confounding GABAA activity from the (S)-enantiomer.
- [1] Falch, E., Hedegaard, A., Nielsen, L., Jensen, B. R., Hjeds, H., & Krogsgaard-Larsen, P. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. View Source
